1,4,5-Triamino-2,6-bis(3,4-dichlorophenoxy)anthracene-9,10-dione
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Overview
Description
1,4,5-Triamino-2,6-bis(3,4-dichlorophenoxy)anthracene-9,10-dione is a complex organic compound characterized by its anthracene core substituted with amino and dichlorophenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5-Triamino-2,6-bis(3,4-dichlorophenoxy)anthracene-9,10-dione typically involves multiple steps, starting from anthracene derivatives. The process includes:
Nitration: Anthracene is nitrated to introduce nitro groups at specific positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as tin(II) chloride or iron in acidic conditions.
Substitution: The amino-substituted anthracene undergoes nucleophilic substitution with 3,4-dichlorophenol in the presence of a base like potassium carbonate to introduce the dichlorophenoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, and high-efficiency separation techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,4,5-Triamino-2,6-bis(3,4-dichlorophenoxy)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like nitric acid.
Reduction: The compound can be reduced further to introduce more amino groups or other functional groups.
Substitution: The dichlorophenoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Nitric acid, potassium permanganate.
Reduction: Tin(II) chloride, iron, hydrogen gas with a catalyst.
Substitution: Potassium carbonate, sodium hydroxide.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of more amino-substituted derivatives.
Substitution: Formation of various substituted anthracene derivatives.
Scientific Research Applications
1,4,5-Triamino-2,6-bis(3,4-dichlorophenoxy)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1,4,5-Triamino-2,6-bis(3,4-dichlorophenoxy)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s amino and dichlorophenoxy groups allow it to form hydrogen bonds and hydrophobic interactions with these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triamino-2,4,6-trinitrobenzene: Known for its energetic properties.
2,4,6-Triamino-1,3,5-triazine: Used in the production of melamine resins.
Anthraquinone derivatives: Known for their applications in dyes and pigments.
Uniqueness
1,4,5-Triamino-2,6-bis(3,4-dichlorophenoxy)anthracene-9,10-dione is unique due to its specific substitution pattern on the anthracene core, which imparts distinct chemical and physical properties. This makes it particularly valuable for specialized applications in materials science and medicinal chemistry.
Properties
CAS No. |
88600-54-8 |
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Molecular Formula |
C26H15Cl4N3O4 |
Molecular Weight |
575.2 g/mol |
IUPAC Name |
1,4,5-triamino-2,6-bis(3,4-dichlorophenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C26H15Cl4N3O4/c27-13-4-1-10(7-15(13)29)36-18-6-3-12-20(23(18)32)26(35)21-17(31)9-19(24(33)22(21)25(12)34)37-11-2-5-14(28)16(30)8-11/h1-9H,31-33H2 |
InChI Key |
HIQRNTSBIGDOJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C(=CC(=C4N)OC5=CC(=C(C=C5)Cl)Cl)N)N)Cl)Cl |
Origin of Product |
United States |
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